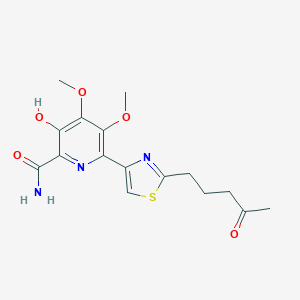

Karnamicin B1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cytisine has been widely studied for its potential use in smoking cessation due to its partial agonist activity at nicotinic acetylcholine receptors . The brominated derivative, 3-Bromocytisine, retains similar pharmacological properties but with enhanced potency and selectivity for certain receptor subtypes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromocytisine typically involves the bromination of cytisine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . The bromination process is highly selective, leading to the formation of 3-Bromocytisine as the major product.

Industrial Production Methods

Industrial production of 3-Bromocytisine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromocytisine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to cytisine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: N-oxides of 3-Bromocytisine.

Reduction: Cytisine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Research

- Angiotensin-Converting Enzyme Inhibition : Karnamicin B1's ability to inhibit ACE positions it as a candidate for developing antihypertensive drugs. The mechanism involves competitive inhibition, which can help regulate blood pressure effectively .

- Antimicrobial Activity : Although initial studies indicated weak antibacterial properties against Gram-positive bacteria, ongoing research aims to explore its broader antimicrobial potential, particularly against resistant strains .

-

Biochemical Studies

- Biosynthetic Pathway Analysis : The biosynthesis of karnamicins involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Understanding this pathway can lead to the development of novel compounds through genetic engineering techniques .

- Molecular Docking Studies : Advanced computational methods, including molecular docking, have been employed to predict this compound's interactions with various biological targets, enhancing the drug discovery process .

- Material Science

Case Study 1: Antihypertensive Potential

A study conducted on the ACE inhibitory activity of karnamicins demonstrated that this compound could significantly lower blood pressure in hypertensive models. The research utilized both in vitro assays and in vivo animal models to validate these findings, emphasizing the compound's therapeutic promise .

Case Study 2: Antifungal Applications

Research exploring the antifungal properties of this compound revealed its effectiveness against various fungal pathogens. The synthesis of copper nanoparticles using karnamicin as a reducing agent was shown to enhance antifungal efficacy, suggesting potential applications in agricultural and clinical settings .

Data Summary

| Application Area | Findings/Results | Potential Implications |

|---|---|---|

| Pharmacology | Significant ACE inhibition (IC50: 0.24-5.81 μM) | Development of antihypertensive agents |

| Antimicrobial Research | Weak antibacterial activity noted | Further exploration needed for resistant strains |

| Biochemical Studies | Insights into biosynthetic pathways | Genetic engineering for novel drug development |

| Material Science | Copper nanoparticle synthesis with antifungal effects | Applications in agriculture and clinical antifungal treatments |

Mecanismo De Acción

3-Bromocytisine acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype . It binds to these receptors and partially activates them, leading to the release of neurotransmitters such as dopamine. This action helps reduce nicotine cravings and withdrawal symptoms in individuals attempting to quit smoking . The bromine substitution enhances its binding affinity and selectivity for certain receptor subtypes, making it more effective than cytisine .

Comparación Con Compuestos Similares

3-Bromocytisine is compared with other similar compounds such as:

Cytisine: The parent compound, less potent and selective compared to 3-Bromocytisine.

Varenicline: Another partial agonist at nicotinic acetylcholine receptors, used for smoking cessation but with a different chemical structure.

Nicotine: The primary addictive component of tobacco, acts as a full agonist at nicotinic acetylcholine receptors.

3-Bromocytisine is unique due to its enhanced potency and selectivity for specific receptor subtypes, making it a promising candidate for therapeutic applications .

Propiedades

Número CAS |

122535-51-7 |

|---|---|

Fórmula molecular |

C16H19N3O5S |

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C16H19N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7,21H,4-6H2,1-3H3,(H2,17,22) |

Clave InChI |

YHUKJOZKFWSOQJ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC |

SMILES canónico |

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.